Home > Products > Screening Compounds P38654 > Acetyl Cyclosporin A
Acetyl Cyclosporin A -

Acetyl Cyclosporin A

Catalog Number: EVT-1588525
CAS Number:
Molecular Formula: C64H113N11O13
Molecular Weight: 1244.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acetyl Cyclosporin A is a synthetic derivative of Cyclosporin A, a cyclic undecapeptide originally derived from the fungus Tolypocladium inflatum. Acetyl Cyclosporin A retains the immunosuppressive properties of its parent compound while potentially improving its pharmacokinetic profile, particularly in terms of solubility and absorption. This modification aims to enhance therapeutic effectiveness in various clinical applications, particularly in organ transplantation and autoimmune diseases.

Source

Cyclosporin A was first discovered in the 1970s as a product of the fermentation of Tolypocladium inflatum, a soil fungus. Acetyl Cyclosporin A is synthesized through chemical modifications of Cyclosporin A, specifically by acetylation, which alters its chemical properties while preserving its core structure.

Classification

Acetyl Cyclosporin A belongs to the class of immunosuppressants known as cyclosporins. These compounds are characterized by their cyclic structure and their ability to inhibit T-cell activation, making them valuable in preventing organ rejection post-transplantation and treating autoimmune disorders.

Synthesis Analysis

Methods

The synthesis of Acetyl Cyclosporin A typically involves two primary methods:

  1. Direct Acetylation: This method involves the direct reaction of Cyclosporin A with acetic anhydride or acetyl chloride, resulting in the formation of Acetyl Cyclosporin A. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product.
  2. Intermediate Synthesis: In some protocols, an intermediate compound may be synthesized first. For example, starting with a brominated derivative of Cyclosporin A, followed by acetylation steps that lead to the final product. This method allows for greater control over stereochemistry and can yield specific isomers that may exhibit enhanced biological activity or reduced toxicity .

Technical Details

The acetylation reaction is typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure that the desired product is obtained in sufficient purity. The reaction conditions can be optimized by varying parameters such as pH, temperature, and reaction time.

Molecular Structure Analysis

Structure

Acetyl Cyclosporin A maintains the core cyclic undecapeptide structure characteristic of Cyclosporins but features an acetyl group attached to one of its amino acid residues. The molecular formula for Acetyl Cyclosporin A is C₄₃H₆₉N₁₁O₉, which reflects its complex structure.

Data

The molecular weight of Acetyl Cyclosporin A is approximately 803.07 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the presence of the acetyl group and assess conformational characteristics .

Chemical Reactions Analysis

Reactions

Acetyl Cyclosporin A can undergo various chemical reactions typical for peptide-like compounds:

  • Hydrolysis: In aqueous environments, Acetyl Cyclosporin A can hydrolyze back to Cyclosporin A and acetic acid.
  • Deacetylation: Under certain conditions, the acetyl group can be removed, restoring the parent compound.
  • Reactivity with Nucleophiles: The acetyl group can react with nucleophiles, leading to further derivatization or conjugation with other therapeutic agents.

Technical Details

These reactions are typically studied under controlled laboratory conditions to understand their kinetics and mechanisms. Analytical techniques such as mass spectrometry and chromatography are essential for monitoring these transformations.

Mechanism of Action

Process

Acetyl Cyclosporin A exerts its immunosuppressive effects primarily by inhibiting T-cell activation. It binds to cyclophilin proteins within T-cells, leading to a conformational change that inhibits calcineurin activity. This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 and other cytokines essential for T-cell proliferation.

Data

Studies have demonstrated that Acetyl Cyclosporin A retains similar potency to Cyclosporin A in inhibiting T-cell activation while potentially offering improved solubility profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Acetyl Cyclosporin A exhibits enhanced solubility in aqueous solutions compared to its parent compound due to the introduction of the acetyl group.

Chemical Properties

  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of its crystalline form.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data on solubility and stability are crucial for formulation development in pharmaceutical applications .

Applications

Acetyl Cyclosporin A has several scientific uses, primarily in:

  • Immunosuppressive Therapy: Utilized in organ transplantation to prevent rejection.
  • Autoimmune Disorders: Effective in treating conditions like rheumatoid arthritis and psoriasis.
  • Research Applications: Studied for its effects on T-cell signaling pathways and potential new therapeutic uses in various inflammatory diseases.

The ongoing research into its properties continues to highlight its potential benefits over traditional formulations .

Introduction to Acetyl Cyclosporin A in Biomedical Research

Historical Context of Cyclosporin Derivatives in Immunosuppression

Cyclosporin A (CsA), isolated from Tolypocladium inflatum in the 1970s, revolutionized transplant medicine by selectively inhibiting T-cell activation through cyclophilin A (CypA) binding and subsequent calcineurin blockade [6]. Its clinical success spurred development of structural analogs to decouple therapeutic effects from toxicity. Among these, O-acetyl cyclosporin A (OACsA, B3-243) emerged as a pivotal non-immunosuppressive derivative. Early in vitro studies demonstrated that OACsA lacked calcineurin inhibition but retained bioactivity against cancer cells, establishing a paradigm for targeted structural modifications [1] [9]. This derivative exemplified the feasibility of dissociating immunosuppressive properties from other biological activities, expanding CsA’s applicability to autoimmune and oncological contexts.

Table 1: Key Cyclosporin Derivatives and Their Primary Characteristics

CompoundStructural ModificationImmunosuppressive ActivityKey Research Applications
Cyclosporin A (CsA)None (Natural compound)HighOrgan transplantation, Autoimmunity
O-Acetyl CsAAcetylation at amino acid residuesNegligibleCancer growth inhibition, MDR reversal
Thioxylated CsASulfur substitution at peptide bondsVariableProtein interaction kinetics studies
Lys125-Acetyl CypAPost-translational lysine acetylationAbrogatedHIV capsid binding regulation

Rationale for Acetylation as a Structural Modification Strategy

Acetylation modifies cyclosporins through two primary mechanisms:

  • Direct Derivatization of CsA: O-acetylation introduces steric and electronic perturbations that disrupt the conformational dynamics essential for immunosuppression. Nuclear magnetic resonance (NMR) analyses reveal that OACsA adopts distinct configurations in polar solvents, preventing optimal cyclophilin binding and subsequent calcineurin recruitment [6] [9]. This loss of immunosuppression is evidenced by >95% reduction in IL-2 suppression compared to CsA.

  • Post-Translational Acetylation of CypA: Lysine acetylation (e.g., at Lys82/Lys125) neutralizes positive charges on cyclophilin A, altering its catalytic pocket. X-ray crystallography (PDB: 2X2C) shows that acetylated Lys125 repositions Arg55 and Phe60, residues critical for peptidyl-prolyl isomerase (PPIase) activity [4] [5]. This reduces PPIase efficiency by ~70%, as measured by protease-coupled assays using suc-AAPF-p-nitroanilide substrates [4].

Table 2: Impact of Acetylation on Cyclophilin A Function

Acetylation SiteStructural ConsequenceFunctional ChangeBiological Outcome
None (Wild-type)Standard catalytic pocket geometryHigh PPIase activitySupports HIV-1 replication
Lys82Disrupted hydrogen bonding networkReduced substrate affinity (Kd ↑ 3-fold)Altered ERK signaling in VSMCs
Lys125Steric occlusion of CsA binding cavityLoss of cyclosporin binding (IC50 >1μM)Antagonizes immunosuppression
Lys82/Lys125Global electrostatic surface alterationAbolished capsid isomerizationStabilizes HIV capsid in cis conformation

Research Significance in Protein Interaction Studies

Acetyl cyclosporin derivatives serve as precision molecular tools for dissecting protein interaction networks:

  • Cyclophilin-Calcineurin Disruption: Acetylated CypA (AcK-CypA) exhibits a 10-fold reduction in affinity for calcineurin. Surface plasmon resonance studies confirm that acetylation destabilizes the ternary CsA-CypA-calcineurin complex, explaining its loss of immunosuppressive function [4] [5]. This mechanism is exploited to study T-cell activation pathways independently of immunosuppression.

  • Viral Replication Modulation: AcK-CypA preferentially stabilizes the cis conformation of HIV-1 capsid helices, delaying viral uncoating. Fluorescence anisotropy assays show acetylated CypA binds capsid with ~40% slower dissociation kinetics (koff = 0.15 s−1) versus wild-type [4]. This provides insights into host-pathogen interactions.

  • Cellular Signaling Regulation: In vascular smooth muscle cells (VSMCs), angiotensin II-induced CypA acetylation at Lys82/Lys125 is ROS-dependent. Secreted AcK-CypA amplifies inflammatory cascades, increasing matrix metalloproteinase-2 (MMP-2) activation by 2.5-fold and enhancing monocyte adhesion to endothelia—key mechanisms in atherosclerosis studied via zymography and adhesion assays [2].

  • Multidrug Resistance (MDR) Reversal: OACsA inhibits P-glycoprotein (P-gp) with 2-fold greater potency than CsA in lung cancer models (IC50 = 0.8 μg/mL vs 1.7 μg/mL). Significantly, it reverses resistance to doxorubicin in non-P-gp MDR variants, indicating broad-spectrum chemosensitization independent of immunosuppression [1] [9].

Figure: MMP-2 Activation Pathway by AcK-CypA

Angiotensin II → ROS Generation → HDAC Inhibition → CypA Acetylation → Secretion →  ↘  Binds VSMC Surface → ERK1/2 Phosphorylation → MMP-2 Activation → ECM Remodeling  

This pathway underlies AcK-CypA’s role in cardiovascular pathologies [2].

Properties

Product Name

Acetyl Cyclosporin A

IUPAC Name

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate

Molecular Formula

C64H113N11O13

Molecular Weight

1244.6 g/mol

InChI

InChI=1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1

InChI Key

KUSICUWKCBCAHV-ZSINMPTNSA-N

Synonyms

B3-243
cyclosporine A acetate
O-acetyl C(9) cyclosporin A
OACsA
SDZ 33-243
SDZ-33-243

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.